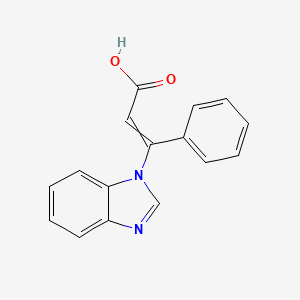
3-(1H-Benzimidazol-1-yl)-3-phenylprop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Benzimidazol-1-yl)-3-phenylprop-2-enoic acid is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of fused benzene and imidazole rings. This particular compound is characterized by the presence of a benzimidazole moiety attached to a phenylprop-2-enoic acid structure. Benzimidazoles are known for their diverse pharmacological activities and are widely studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzimidazol-1-yl)-3-phenylprop-2-enoic acid typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative. One common method is the reaction of o-phenylenediamine with cinnamic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
3-(1H-Benzimidazol-1-yl)-3-phenylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions include benzimidazole N-oxides, amine derivatives, and various substituted benzimidazoles, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-(1H-Benzimidazol-1-yl)-3-phenylprop-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound is investigated for its possible use in drug development.
作用機序
The mechanism of action of 3-(1H-Benzimidazol-1-yl)-3-phenylprop-2-enoic acid involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to inhibit the function of microtubules, which are essential for cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with enzymes and receptors involved in microbial and viral replication, thereby exhibiting antimicrobial and antiviral activities .
類似化合物との比較
Similar Compounds
- 2-(1H-Benzimidazol-1-yl)-benzoic acid
- 1-(2-Hydroxyphenyl)-benzimidazole
- 5,6-Dimethyl-1H-benzimidazole
Uniqueness
3-(1H-Benzimidazol-1-yl)-3-phenylprop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenylprop-2-enoic acid moiety enhances its potential interactions with biological targets, making it a valuable compound for research and development in various fields .
特性
CAS番号 |
171347-38-9 |
|---|---|
分子式 |
C16H12N2O2 |
分子量 |
264.28 g/mol |
IUPAC名 |
3-(benzimidazol-1-yl)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)10-15(12-6-2-1-3-7-12)18-11-17-13-8-4-5-9-14(13)18/h1-11H,(H,19,20) |
InChIキー |
JWFQIVAUMNTRCY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)N2C=NC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


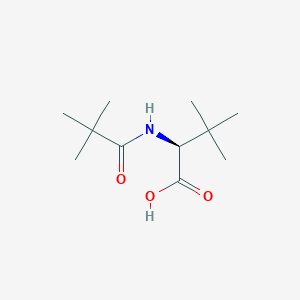
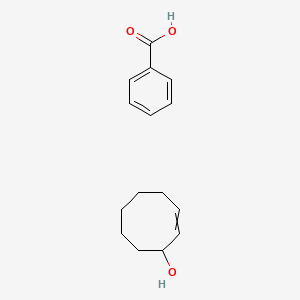
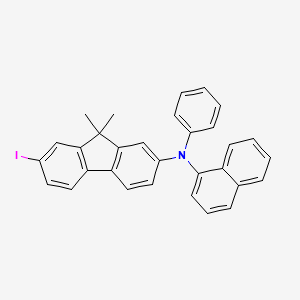
![2-Fluoro-4'-heptyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12569560.png)

![Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)-](/img/structure/B12569567.png)
![N-[3-(Tribromomethanesulfonyl)benzoyl]glycine](/img/structure/B12569572.png)
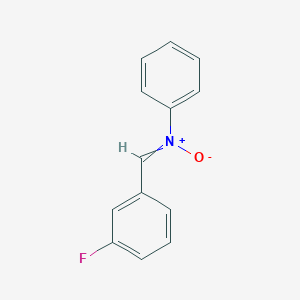
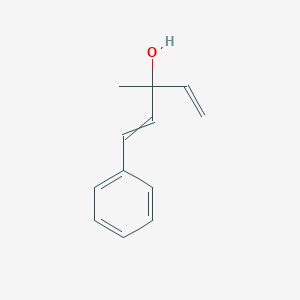
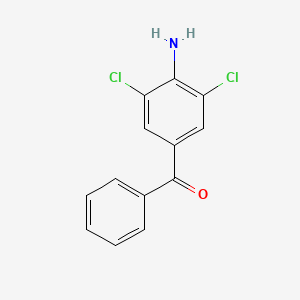
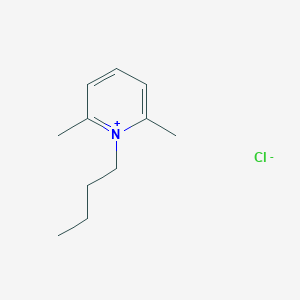
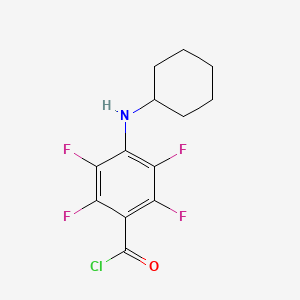
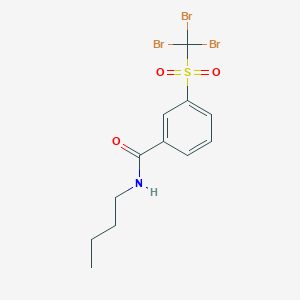
![tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate](/img/structure/B12569617.png)
